B1578475 Odorranain-A-RA1 peptide precursor

Odorranain-A-RA1 peptide precursor

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Description

Overview of Amphibian Antimicrobial Peptide (AMP) Precursors in Innate Immunity

Amphibians, like all vertebrates, possess both innate and adaptive immune systems. nih.gov A key component of their innate immunity is a diverse arsenal (B13267) of antimicrobial peptides (AMPs). nih.govfrontiersin.org These small, gene-encoded molecules are synthesized by ribosomes and are a first line of defense against a wide range of pathogens, including bacteria, viruses, and fungi. nih.govnih.gov Secreted by granular glands in the skin, AMPs provide rapid and effective protection for amphibians, which often inhabit microbe-rich environments. nih.goveurekalert.org

The production of these potent peptides begins with a precursor molecule. These precursors are larger, inactive proteins that are later processed to release the mature, active AMP. This mechanism is a common biological strategy to safely store and control the activity of powerful molecules until they are needed.

The world of amphibian AMPs is incredibly diverse, with thousands of different peptides identified across various species. nih.gov This diversity is reflected in the numerous families and subfamilies used for their classification. mdpi.com While there is no single, universally accepted classification system, AMPs are often grouped based on their secondary structure (e.g., alpha-helix, beta-sheet), physicochemical properties (e.g., cationic, amphipathic), or by the protein family they belong to. mdpi.comresearchgate.net

Many amphibian AMPs are known to have evolved from a common precursor gene dating back millions of years. nih.gov This has given rise to a wide array of peptide families, each with distinct structural and functional characteristics. The genus Odorrana, for instance, is noted for the exceptional abundance and diversity of its AMPs, even within a single frog. nih.gov Research has shown that a single species can possess multiple AMP families, highlighting the complexity of their immune defenses. nih.gov

Examples of AMP Families Found in Amphibians
AMP FamilyKey CharacteristicsExample Species
BrevininsBroad-spectrum antimicrobial activity, often contain a 'Rana Box' disulfide loop. qub.ac.ukOdorrana grahami qub.ac.uk
NigrocinsA family with which some Odorranain peptides share similarities. nih.govOdorrana andersonii nih.gov
TemporinsSome members exhibit antidiabetic activity in addition to antimicrobial properties. nih.govRana amurensis nih.gov
EsculentinsA family with notable nucleotide diversity. nih.govPelophylax nigromaculatus nih.gov

Precursor molecules, in a broad biological sense, are substances that precede and are transformed into other, often more complex or active, entities. ontosight.ai This concept is fundamental across biochemistry and cell biology. For instance, amino acids are the precursors to proteins, and cholesterol is the precursor to various steroid hormones. ontosight.aiontosight.ai

In the context of peptides, a precursor is a molecule that undergoes a chemical reaction to yield another compound. ontosight.ai These precursors are integral to numerous cellular processes, including metabolism, signaling, and development. ontosight.ai The synthesis of proteins and nucleic acids, for example, relies on precursor molecules. ontosight.ai

Protein precursors, specifically, are inactive proteins that are converted into their active forms through post-translational modifications, such as cleavage. patsnap.com This process allows for the controlled release and activation of potent molecules like hormones and AMPs, ensuring they function at the right time and place. patsnap.com

Identification and Taxonomic Origin of Odorranain-A-RA1 Peptide Precursor

The this compound is a specific molecule identified through scientific investigation of amphibian skin secretions. mol-scientific.comnovoprolabs.com

The primary source of the this compound is the Odorrana andersonii frog, also known as the golden crossband frog. mol-scientific.comnovoprolabs.com This species, found in South Asia, is named for its distinctive odor, which serves as a defense mechanism. eurekalert.orgnewatlas.com The skin secretions of O. andersonii have been a focus of research due to their rich content of bioactive peptides. eurekalert.orgnih.govnewatlas.com

The genus Odorrana belongs to the family Ranidae, within the order Anura (frogs and toads). nih.govanimaldiversity.org Frogs within this genus are recognized for producing a remarkable diversity of AMPs. nih.gov

Taxonomic Classification of the Source Organism
KingdomPhylumClassOrderFamilyGenusSpecies
AnimaliaChordataAmphibia wikipedia.orgAnura animaldiversity.orgwikipedia.orgRanidae nih.govOdorranaandersonii

Odorranain-A-RA1 belongs to the odorranain family of peptides. mol-scientific.comnovoprolabs.com Peptides in this family have been identified in various Odorrana species, such as Odorrana grahami and Odorrana tiannanensis. nih.govnih.gov While peptides within this family share some similarities, they can also exhibit significant structural differences. nih.gov For example, Odorranain-NR from O. grahami was classified into a novel family despite its resemblance to the nigrocin family due to unique structural features. nih.gov The study of different odorranain precursors helps to understand the evolutionary diversification of these defense peptides. nih.gov

Academic Research Focus on Peptide Precursors

The study of peptide precursors is a significant area of academic research, driven by the desire to discover novel bioactive molecules and understand their synthesis and function. researchgate.netnih.govnih.gov Traditional methods of peptide identification can be laborious. researchgate.net However, with the advent of genomic and transcriptomic sequencing, researchers can now mine these vast datasets to identify putative peptide precursors. researchgate.net

This bioinformatic approach allows for the prediction of new peptides and their precursors based on conserved sequence motifs and other features. researchgate.net The identification of a precursor protein provides strong evidence that the corresponding peptide functions as a secreted signaling molecule, such as a neuropeptide or a hormone. nih.gov

Properties

bioactivity

Antimicrobial

sequence

PMKKSLLLLFFFGTISLSFCEQKRD

Origin of Product

United States

Molecular Identification and Genetic Characterization of Odorranain a Ra1 Peptide Precursor

The journey to understanding the Odorranain-A-RA1 precursor begins at the genetic level, with the isolation and analysis of its corresponding complementary DNA (cDNA). This process allows researchers to decipher the nucleotide sequence that codes for the peptide and, subsequently, its amino acid structure.

cDNA Cloning and Nucleotide Sequence Analysis

The foundation of characterizing the Odorranain-A-RA1 precursor lies in the successful cloning of its cDNA from the skin of Odorrana andersonii. The skin, a rich source of antimicrobial peptides, serves as the primary tissue for these investigations.

Researchers typically construct a cDNA library from the skin secretions or skin tissue of the frog. mdpi.comnih.govresearchgate.net This process involves stimulating the frog to release skin secretions, from which messenger RNA (mRNA) is extracted. This mRNA population, representing all the genes being actively expressed in the skin cells, is then used as a template for reverse transcriptase to synthesize a complementary DNA (cDNA) strand.

A common and effective technique employed is the "shotgun" cloning strategy. mdpi.com This method involves creating a library of cDNA clones that can be rapidly sequenced to identify a multitude of peptide precursors. Another key technique is the 3'-Rapid Amplification of cDNA Ends (RACE). This method utilizes a nested universal primer and a degenerate sense primer designed based on a known N-terminal amino acid sequence of a related peptide to specifically amplify the target cDNA. mdpi.com The amplified PCR products are then cloned into a vector, such as the pGEM-T vector system, for sequencing. mdpi.com

Identification and Characterization of Open Reading Frames (ORFs)

Once the cDNA sequences are obtained, they are analyzed to identify the open reading frame (ORF). The ORF is the portion of the cDNA that contains the genetic code for synthesizing the protein. It begins with a start codon and ends with a stop codon. The analysis of the ORF for the Odorranain-A-RA1 precursor reveals the complete amino acid sequence of the prepropeptide. Studies on various antimicrobial peptide precursors from Odorrana andersonii have consistently revealed a conserved structural organization within their ORFs. nih.gov

Deduced Amino Acid Sequence and Domain Organization

The analysis of the open reading frame allows for the deduction of the full amino acid sequence of the Odorranain-A-RA1 precursor. This precursor protein is not the final, active antimicrobial peptide but rather a larger molecule that undergoes several processing steps. It is typically organized into three distinct domains: a signal peptide, a propeptide segment, and the mature peptide region. nih.govmpg.de

Signal Peptide Region Identification

Located at the N-terminus of the precursor, the signal peptide is a short chain of amino acids that directs the newly synthesized protein towards the secretory pathway. mpg.de In antimicrobial peptide precursors from Odorrana species, the signal peptide is highly conserved and typically consists of 22 amino acids. mdpi.comnih.gov This region is crucial for ensuring that the peptide is transported out of the cell.

Propeptide Segment Characterization

Following the signal peptide is the propeptide segment, also known as the acidic spacer region. mdpi.commpg.de This domain is characterized by a high content of acidic amino acid residues. The propeptide is believed to play a role in keeping the mature peptide in an inactive state, preventing any potential toxicity to the host's own cells until it is secreted.

Gene Expression Profiling and Regulation

The expression of genes encoding antimicrobial peptides (AMPs) is a critical component of the innate immune system in many amphibians. The Odorranain-A-RA1 peptide precursor is part of a diverse family of such peptides found in frogs of the Odorrana genus. Analysis of its gene expression provides insights into its biological role and the regulatory mechanisms that control its production.

Tissue-Specific Gene Expression (e.g., Skin Secretions)

The gene encoding the this compound is primarily expressed in the skin of frogs, specifically within the granular glands. The product of this gene, the precursor protein, is processed and the mature peptide is then released into the skin secretions, which form a protective barrier against pathogens. nih.govnovoprolabs.comresearchgate.netresearchgate.net

Studies involving the construction of cDNA libraries from the skin of various Odorrana species, such as Odorrana grahami and Odorrana ishikawae, have successfully identified and cloned the cDNAs encoding precursors for numerous antimicrobial peptides, including various odorranains. nih.govresearchgate.netnih.gov This molecular cloning approach confirms that the skin is the principal site of synthesis for these peptide precursors. The high abundance and diversity of AMP precursor transcripts found in skin cDNA libraries underscore the skin's role as a specialized factory for producing a chemical defense arsenal (B13267). researchgate.netresearchgate.net For instance, a peptidomics and genomics analysis of a single Odorrana grahami frog identified 372 distinct cDNA sequences encoding 107 different antimicrobial peptides. researchgate.net

The expression of the Odorranain-A-RA1 precursor gene results in a prepropeptide that is ultimately processed to yield the active antimicrobial peptide. This mature peptide is a key component of the frog's skin secretions, which serve as the first line of defense against microbial invasion. nih.govresearchgate.net

Table 1: Summary of Gene Expression Findings for Odorranain Peptide Precursors

FindingOrganism(s)Tissue/SecretionMethodSignificance
Identification of cDNAs encoding odorranain precursorsOdorrana grahamiSkincDNA Library CloningConfirms gene expression in skin tissue. nih.govresearchgate.net
Characterization of novel AMP precursors, including an odorranainOdorrana ishikawaeSkinShotgun cDNA CloningDemonstrates high diversity of AMP gene expression in the skin. nih.gov
Identification of Odorranain-A-RA1Odorrana andersoniiSkin SecretionsNot SpecifiedConfirms the presence of the final peptide product in secretions. novoprolabs.com
Analysis of a vast array of AMP precursors from a single frogOdorrana grahamiSkinPeptidomics and GenomicsReveals extreme diversity from a multigene family expressed in the skin. researchgate.net
Characterization of gene-encoded antioxidant peptides alongside AMPsOdorrana andersoniiSkin SecretionsPeptidomics and GenomicsHighlights the skin as a source of various protective peptides. researchgate.net

Transcriptional Regulation Mechanisms of the Precursor Gene

The precise transcriptional regulation mechanisms governing the this compound gene are not extensively detailed in current scientific literature. However, analysis of related antimicrobial peptide genes in frogs provides a general model. The genes for these peptides often exist as a large multigene family. researchgate.net The precursors encoded by these genes typically share a highly conserved preproregion, which includes the signal peptide and an acidic propeptide, while the region encoding the mature peptide is highly variable. nih.govresearchgate.net This structural conservation in the precursor's N-terminal region suggests a common evolutionary origin and potentially shared regulatory pathways.

In a study of the frog Odorrana ishikawae, researchers identified a highly conserved region of approximately 60 base pairs located upstream of the start codon in the cDNAs of nine different antimicrobial peptides. nih.gov While not definitively characterized for Odorranain-A-RA1, such conserved upstream sequences often contain promoter and enhancer elements where transcription factors bind to initiate or modulate gene expression. The existence of these conserved regions points towards a coordinated regulatory system for expressing this diverse suite of defense peptides. The diversification of the mature peptide sequences is thought to be driven by accelerated evolution, allowing the host to adapt to a wide range of evolving microbial threats. researchgate.net

Further research is required to identify the specific transcription factors, enhancers, and signaling pathways that control the expression of the Odorranain-A-RA1 precursor gene in response to injury, infection, or other environmental stimuli.

Biosynthesis and Post Translational Processing of Odorranain a Ra1 Peptide Precursor

Ribosomal Synthesis and Translocation

The journey of the Odorranain-A-RA1 peptide begins at the ribosome, where the genetic code is translated into a polypeptide chain. This initial product is a larger, inactive molecule known as a prepropeptide. This precursor molecule is designed for entry into the secretory pathway, a critical step for its eventual release from the cell.

Role of the N-Terminal Signal Peptide in Endoplasmic Reticulum Targeting

A crucial component of the newly synthesized Odorranain-A-RA1 prepropeptide is the N-terminal signal peptide. This short sequence of amino acids acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum (ER). Like many proteins destined for secretion, the signal peptide facilitates the co-translational translocation of the prepropeptide across the ER membrane. portlandpress.comnih.gov This targeting is essential for the peptide to enter the secretory pathway, where subsequent modifications will occur. portlandpress.com In amphibians, while the signal peptides of antimicrobial peptides (AMPs) are generally conserved, there is no single universal sequence; rather, the physical properties of the sequence appear to be the most critical factor for its function. nih.gov

Cleavage of the Signal Peptide

Once the prepropeptide is successfully translocated into the lumen of the endoplasmic reticulum, the N-terminal signal peptide has fulfilled its primary function and is subsequently removed. This cleavage is carried out by a specific enzyme known as a signal peptidase. nih.govyoutube.com The signal peptidase recognizes a specific site on the precursor and cleaves the peptide bond, releasing the "propeptide" into the ER. nih.gov The fidelity of this cleavage is crucial for the correct downstream processing of the propeptide. nih.gov For the Odorranain-F-RA1 precursor, the predicted cleavage site is between amino acid positions 22 and 23. nih.gov Following cleavage, the signal peptide is typically degraded within the membrane. youtube.com

Proteolytic Processing of the Precursor

Following the removal of the signal peptide, the resulting propeptide undergoes further proteolytic processing to liberate the mature, biologically active Odorranain-A-RA1. This processing involves the recognition and cleavage of specific signal sequences within the propeptide by a family of specialized enzymes.

Identification of Prohormone Processing Signals (e.g., Lys-Arg, Monobasic Cleavage Sites)

The propeptide region of many amphibian antimicrobial peptides contains specific amino acid motifs that act as signals for proteolytic cleavage. These processing signals typically consist of single or paired basic amino acid residues, such as Lysine (B10760008) (Lys) and Arginine (Arg). nih.govresearchgate.net For instance, dibasic sites like Lys-Arg are common recognition sites for prohormone convertases. researchgate.net In some cases, monobasic cleavage sites are also utilized. nih.gov The precursor for Odorranain-NR, a related peptide, contains such processing signals. nih.gov The synthetic precursor sequence for Odorranain-A-RA1 contains a Lys-Lys dibasic site at positions 3 and 4, suggesting a potential cleavage point. portlandpress.com Furthermore, a Lys residue at the C-terminus of the precursor also indicates a likely site for enzymatic processing. portlandpress.com

Enzymes Involved in Precursor Cleavage (e.g., Prohormone Convertases)

The primary enzymes responsible for cleaving propeptides at these basic residue processing sites are members of the proprotein convertase (PC) family, which are subtilisin-like serine proteases. researchgate.netnih.gov In mammals, well-characterized PCs include furin, PC1/3, and PC2. nih.govresearchgate.net These enzymes are crucial for the maturation of a wide array of hormones and neuropeptides. nih.govnih.gov In the context of amphibian antimicrobial peptides, it is highly probable that homologous prohormone convertases are responsible for the proteolytic processing of the Odorranain-A-RA1 propeptide. These enzymes recognize the specific Lys-Arg or other basic residue motifs and cleave the peptide chain to release the mature peptide. nih.govresearchgate.net Trypsin, a serine protease that also cleaves at the carboxyl side of lysine and arginine residues, is often used in bioinformatics to predict potential cleavage sites in peptide precursors. nih.gov

Sequential Cleavage Events and Intermediates

The proteolytic processing of a propeptide can be a multi-step process, involving a series of sequential cleavage events that may generate one or more intermediate products before the final mature peptide is released. nih.govimrpress.com The processing of proglucagon, for example, results in different peptide products depending on the tissue-specific expression of prohormone convertases. nih.gov It is plausible that the Odorranain-A-RA1 precursor undergoes a similar sequential cleavage. The initial cleavage by a prohormone convertase at a dibasic or monobasic site would release a propeptide intermediate. Subsequent trimming by other exopeptidases may be required to remove any remaining basic residues from the C-terminus, a common final step in the maturation of many bioactive peptides. researchgate.net The analysis of profilaggrin processing reveals a two-stage proteolytic mechanism, where different linker segments are cleaved sequentially, suggesting a model for how complex precursors can be processed in a controlled manner. researchgate.net

Post-Translational Modifications (PTMs) on the Precursor Polypeptide

Post-translational modifications are enzymatic processes that occur after the polypeptide chain is synthesized. For amphibian antimicrobial peptides like odorranains, these modifications are essential for converting the inactive precursor into a potent defense molecule.

While direct evidence for amidation and pyroglutamylation specifically on the Odorranain-A-RA1 peptide is not detailed in the available research, these modifications are widespread and functionally significant among amphibian antimicrobial peptides (AMPs).

C-terminal amidation is a common PTM in which the C-terminal carboxylic acid group is converted to an amide. This modification is often crucial for the biological activity of peptides. unicam.it For instance, in amurin-9KY, a novel AMP from the brown frog Rana kunyuensis, C-terminal amidation was found to be essential for its antimicrobial activity. nih.gov The amidation process typically involves the enzymatic action of peptidylglycine alpha-amidating monooxygenase (PAM) on a C-terminal glycine (B1666218) residue in the peptide precursor. This modification can enhance the peptide's receptor-binding affinity and significantly increases its resistance to degradation by carboxypeptidases, thereby extending its functional half-life. unicam.it

N-terminal pyroglutamylation is the cyclization of an N-terminal glutamine or glutamate (B1630785) residue to form a pyroglutamate. This "capping" of the N-terminus renders the peptide resistant to degradation by aminopeptidases. unicam.itnih.gov Peptides with both N-terminal pyroglutamylation and C-terminal amidation, sometimes referred to as "capped peptides," exhibit enhanced stability and biological activity. nih.gov

A hallmark of many ranid frog antimicrobial peptides is the presence of an intramolecular disulfide bridge, and this is a critical PTM in the maturation of odorranain precursors. nih.gov This covalent bond forms between the thiol groups of two cysteine residues within the peptide chain.

In the case of odorranain-NR, a related peptide from Odorrana grahami, the mature peptide contains an intramolecular disulfide-bridged hexapeptide segment. nih.gov Similarly, other ranid AMPs like brevinins and amurins feature a characteristic C-terminal cyclic structure, often called a "Rana box," which is formed by a disulfide bond. nih.govnih.gov

The formation of this disulfide bridge is vital for stabilizing the peptide's tertiary structure, particularly its amphipathic α-helical conformation, which is crucial for interacting with and disrupting microbial membranes. researchgate.net Studies on various defensins and other AMPs have shown that the integrity of these disulfide bonds is indispensable for their bactericidal activity. researchgate.netmdpi.com Reduction or elimination of these bonds leads to a loss of proper folding and a significant decrease or complete loss of antimicrobial efficacy. mdpi.com

Table 1: Role of Disulfide Bridges in Antimicrobial Peptides

Feature Description Significance Supporting Evidence
Structure Intramolecular covalent bond between two cysteine residues. Stabilizes the three-dimensional fold, often creating a cyclic domain (e.g., "Rana box"). nih.govnih.gov Crucial for maintaining the peptide's structural integrity and proper conformation. researchgate.net
Activity Essential for potent antimicrobial function. The stabilized structure is necessary for effective interaction with and disruption of bacterial cell membranes. Reduction or breakage of disulfide bonds significantly diminishes or abolishes antimicrobial activity. mdpi.com
Stability Confers resistance to unfolding and degradation. Increases the peptide's robustness in the extracellular environment. -

Other Modifications (e.g., Glycosylation, Phosphorylation) and their Role in Precursor Maturation

Based on available literature, including studies on other peptides from Odorrana andersonii skin, major modifications like glycosylation and phosphorylation have not been observed on odorranain peptides. researchgate.net However, these PTMs are known to modulate the function of other classes of peptides and proteins.

Glycosylation , the attachment of sugar moieties, can influence a peptide's solubility, stability, and immunogenicity. In some AMPs, glycosylation has been shown to enhance antimicrobial potency and selectivity towards bacterial membranes over host cells. nih.gov

Phosphorylation , the addition of a phosphate (B84403) group, is a key regulator of protein function, often acting as a molecular switch. While less common for AMPs, it could theoretically alter the peptide's net charge and conformation, thereby affecting its interaction with microbial membranes.

The absence of these modifications in known odorranains suggests that their potent antimicrobial activity is primarily achieved through their amino acid sequence, C-terminal amidation, and the conformational constraints imposed by the disulfide bridge.

Cellular Compartmentation of Precursor Processing

The biosynthesis and processing of the Odorranain-A-RA1 precursor follow the classical secretory pathway for secreted proteins. This compartmentalized process ensures that the potent, membrane-disrupting peptide is safely synthesized and stored, preventing damage to the host's own cells.

Synthesis and Translocation: The process begins with the translation of Odorranain-A-RA1 mRNA on ribosomes. The resulting prepropeptide contains an N-terminal signal peptide. This signal sequence directs the entire polypeptide to the endoplasmic reticulum (ER), where it is translocated into the ER lumen. researchgate.netuniprot.org

Endoplasmic Reticulum (ER): Within the oxidizing environment of the ER lumen, the signal peptide is cleaved off by a signal peptidase. Here, the propeptide begins to fold, and the crucial intramolecular disulfide bridge is formed. This environment is essential for the correct pairing of cysteine residues.

Golgi Apparatus: The propeptide is then transported to the Golgi apparatus. In this compartment, further proteolytic cleavage occurs, where endoproteases excise the mature peptide from the acidic spacer peptide region of the propeptide. If modifications like amidation were to occur, the necessary enzymes, such as PAM, would also be active within the vesicles of the trans-Golgi network.

Secretion Granules: The fully processed, mature peptide is packaged into dense-core secretion granules in the cytoplasm of the frog's dermal serous glands. nih.gov These granules serve as storage reservoirs, keeping the active peptides sequestered until they are needed. Studies on other frog skin peptides, such as deltorphins and dermaseptins, have shown that mature peptides are stored together in these granules. nih.gov Upon appropriate stimulation, such as stress or injury, these granules fuse with the cell membrane and release their contents onto the skin surface in a process called exocytosis. acs.org

This highly regulated and compartmentalized pathway ensures that the Odorranain-A-RA1 peptide is correctly folded, modified, and stored, ready for its role as a key component of the frog's innate immune defense.

Structural Elucidation and Conformational Analysis of Odorranain a Ra1 Peptide Precursor

Predicted Secondary and Tertiary Structures of the Full-Length Precursor

Computational modeling, particularly through resources like AlphaFold, provides significant insights into the three-dimensional arrangement of the Odorranain-A-RA1 peptide precursor. The full-length precursor consists of a signal peptide, a propeptide region, and the C-terminal mature peptide.

The predicted structure of the Odorranain-A-RA1 precursor indicates a significant propensity for alpha-helical conformations, particularly within the N-terminal signal peptide and the C-terminal mature peptide domain. The signal peptide region is predicted to form a distinct alpha-helix, a common feature that facilitates its interaction with the protein secretion machinery. The mature peptide portion also shows a strong tendency to adopt an alpha-helical structure, which is characteristic of many antimicrobial peptides and is often crucial for their membrane-disrupting activity. In contrast, the intervening propeptide region displays a lower alpha-helical propensity. Studies on other antimicrobial peptides have shown that the hydrophobicity of the nonpolar face is important for maintaining a stable α-helical structure.

The predicted structure of the Odorranain-A-RA1 precursor is largely devoid of extensive beta-sheet content. The dominant secondary structural elements are alpha-helices and disordered regions. The propeptide domain, located between the N-terminal signal peptide and the C-terminal mature peptide, is predicted to be largely unstructured or to exist as a random coil. This lack of a defined secondary structure in the propeptide is a common feature among amphibian AMP precursors. This disordered nature is thought to be critical for its function in guiding the proper folding of the mature peptide and in preventing premature activity.

DomainPredicted Secondary Structure
Signal PeptidePrimarily Alpha-Helical
PropeptideLargely Disordered/Random Coil
Mature PeptidePrimarily Alpha-Helical

Conformational Dynamics During Precursor Processing

The processing of the Odorranain-A-RA1 precursor from its inactive to its active form involves significant conformational changes, driven by the cleavage of the propeptide.

Upon synthesis, the full-length precursor maintains a conformation that renders the mature peptide inactive. The acidic propeptide is believed to interact with the cationic mature peptide, inducing a conformation that is not conducive to antimicrobial activity. Research on other precursor peptides suggests that the attachment of the propeptide can induce a more helical conformation in the mature peptide region even before cleavage. nih.gov However, this pre-cleavage conformation is distinct from the final, active conformation. The cleavage of the propeptide by specific proteases at a defined processing site, typically a Lys-Arg sequence, liberates the mature peptide. nih.gov This event triggers a conformational shift in the mature peptide, allowing it to adopt its fully active, and often more amphipathic, alpha-helical structure, which is essential for its interaction with microbial membranes.

The propeptide of the Odorranain-A-RA1 precursor, and of amphibian AMPs in general, serves as an intramolecular chaperone. acs.org Its primary role is to ensure the correct folding of the mature peptide and to prevent it from exerting its potentially cytotoxic effects within the host's cells before secretion. The acidic nature of the propeptide is thought to neutralize the cationic charge of the mature peptide, preventing non-specific interactions with intracellular membranes and macromolecules. By guiding the folding process, the propeptide ensures that the mature peptide is in a stable, yet inactive, state until it is secreted and processed. Studies on other proteins have shown that the propeptide can function as an intramolecular chaperone, and in some cases, can even act as an intermolecular chaperone when supplied as a separate polypeptide.

Application of Spectroscopic Techniques for Precursor Structure Research

Spectroscopic techniques are invaluable for experimentally validating and refining the predicted structures of peptide precursors like Odorranain-A-RA1.

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimate of the percentage of alpha-helix, beta-sheet, and random coil content. For the Odorranain-A-RA1 precursor, CD studies could be used to confirm the predicted alpha-helical nature of the mature peptide and the disordered state of the propeptide. Furthermore, by performing CD analysis in different solvent environments that mimic aqueous and membrane-like conditions (e.g., trifluoroethanol or SDS micelles), researchers can investigate the conformational changes that the peptide undergoes upon interacting with a membrane. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution three-dimensional structures of peptides and proteins in solution. While technically challenging for larger proteins, NMR could be applied to study the structure of the individual domains of the Odorranain-A-RA1 precursor, such as the propeptide or the mature peptide. It can also be used to map the interaction surfaces between the propeptide and the mature peptide, providing detailed insights into how the propeptide inhibits the mature peptide's activity.

Spectroscopic TechniqueInformation GainedRelevance to Odorranain-A-RA1 Precursor
Circular Dichroism (CD)Secondary structure content (alpha-helix, beta-sheet, random coil)Confirming predicted secondary structures of domains and observing conformational changes in different environments. nih.govresearchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure and intermolecular interactionsDetermining the precise structure of individual domains and mapping the propeptide-mature peptide interface.
Fourier-Transform Infrared (FTIR) SpectroscopySecondary structure composition and hydrogen bondingComplementing CD data to provide a more complete picture of the peptide's secondary structure.

Circular Dichroism (CD) Spectroscopy of Precursor Fragments

There is currently no publicly available research that has utilized Circular Dichroism (CD) spectroscopy to analyze the secondary structure of fragments from the this compound. CD spectroscopy is a powerful technique for determining the helical, sheet, or random coil content of peptides and proteins in solution. Such studies on the precursor's different domains—the signal peptide, the acidic pro-region, and the mature peptide region—would provide valuable insights into their conformational preferences. For instance, CD analysis of other frog antimicrobial peptides has often shown a random coil structure in aqueous solution, which transitions to a more ordered, typically alpha-helical, conformation in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles.

NMR Spectroscopy for Precursor Domain Structure

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy studies focused on determining the high-resolution three-dimensional structure of the Odorranain-A-RA1 precursor domains are absent from the scientific literature. NMR spectroscopy can provide detailed atomic-level information on the peptide's structure, dynamics, and interactions with other molecules. For many other antimicrobial peptides, NMR has been instrumental in revealing their amphipathic nature and the precise fold they adopt upon membrane interaction, which is critical for their biological function.

Computational Modeling and Molecular Dynamics Simulations of Precursor

Homology Modeling and Ab Initio Prediction of Precursor Conformation

No specific homology models or ab initio predictions for the full Odorranain-A-RA1 precursor are available in public databases or have been described in research articles. Homology modeling could potentially be used to predict the structure of the precursor by using the known structures of related proteins as templates. However, the variable nature of the pro-regions and mature peptide sequences among different Odorranain family members could limit the accuracy of such models without experimental validation. Ab initio methods, which predict structure from the amino acid sequence alone, would be an alternative but are computationally intensive and would also require experimental verification.

Simulation of Precursor Folding and Interaction with Processing Enzymes

Molecular dynamics (MD) simulations are a powerful tool for studying the folding pathways of peptides and their interactions with other molecules, such as the processing enzymes that cleave the precursor to release the active peptide. At present, there are no published MD simulation studies that focus on the folding of the Odorranain-A-RA1 precursor or its interaction with the specific endoproteases responsible for its maturation. Such simulations could illuminate the conformational changes the precursor undergoes and the structural determinants for enzyme recognition and cleavage.

Functional Implications of Odorranain a Ra1 Precursor Architecture

Role of the Propeptide in Regulating Mature Peptide Activity

The propeptide, or pro-sequence, is a key regulatory domain within the precursor. wikipedia.org It is a stretch of amino acids that is cleaved off to release the active mature peptide. wikipedia.org In the context of antimicrobial peptides (AMPs) like those in the odorranain family, this regulation is crucial.

A primary function of the propeptide is to keep the mature peptide in an inactive state until it reaches its intended destination. wikipedia.org Many antimicrobial peptides, including odorranains, can be potent and potentially harmful to the host's own cells if activated prematurely. mdpi.comnih.gov The propeptide acts as a shield, preventing the mature peptide from exerting its antimicrobial effects within the host's own cellular machinery or from being degraded by intracellular proteases. This inhibitory function ensures that the peptide's cytotoxic capabilities are unleashed only upon secretion, where it can effectively combat pathogens.

Pro-sequences are often essential for the correct three-dimensional folding of the mature peptide. wikipedia.org This chaperone-like role is critical because the specific conformation of an antimicrobial peptide is frequently linked to its activity. nih.govnih.gov For instance, the formation of an α-helical structure is a common feature of many AMPs and is vital for their interaction with and disruption of microbial membranes. nih.gov The propeptide guides this folding process within the endoplasmic reticulum. wikipedia.orgnih.gov Furthermore, propeptides can be involved in the transport and secretion of the pro-protein, ensuring it is correctly trafficked through the cell's secretory pathway. wikipedia.org

Influence of Precursor Sequence Variations on Processing Efficiency

The specific amino acid sequence of the precursor is a determining factor in how efficiently the mature, active peptide is produced. Variations in this sequence can have a significant impact on the cleavage and maturation process.

The transition from an inactive pro-protein to an active peptide hinges on the precise cleavage at specific sites by processing enzymes. These cleavage sites are characterized by particular amino acid sequences that are recognized by cellular proteases. Mutational analysis, a technique where specific amino acids are altered, has been instrumental in understanding the importance of these sites. nih.govnih.gov Studies on similar protein processing systems demonstrate that even minor changes to the amino acids at or near a cleavage site can drastically reduce or even eliminate the efficiency of the cleavage reaction. nih.gov This highlights that the processing of the Odorranain-A-RA1 precursor is likely a highly specific event, dependent on the integrity of its cleavage site sequences.

Secretion Pathway and Extracellular Localization of the Precursor

Like many antimicrobial peptides from frogs, Odorranain-A-RA1 is synthesized and then secreted into the skin's mucus layer to act as a first line of defense against pathogens. uniprot.orguniprot.orgnih.gov The journey of its precursor begins with its synthesis in the cell, guided by an N-terminal signal peptide. This signal sequence directs the entire precursor molecule, known as a pre-pro-protein, to the endoplasmic reticulum, targeting it for secretion. wikipedia.org

Within the endoplasmic reticulum, the signal peptide is typically cleaved off, and the pro-protein undergoes folding, often assisted by its propeptide region. wikipedia.org From there, it is transported through the Golgi apparatus and packaged into secretory vesicles. These vesicles then move to the cell membrane and, upon receiving a stimulus, fuse with it to release their contents, including the now-processed mature Odorranain-A-RA1 peptide, into the extracellular environment. uniprot.org This targeted secretion ensures a high concentration of the antimicrobial peptide is available on the skin surface to protect the frog. novoprolabs.com

Methodologies for Investigating Odorranain a Ra1 Peptide Precursor

Extraction and Purification of Native Precursor or its Fragments

The initial step in studying the Odorranain-A-RA1 peptide precursor involves its extraction from the frog's skin secretions and subsequent purification to isolate it from a complex mixture of other bioactive molecules. nih.govmdpi.com This process typically involves a multi-step chromatographic approach to achieve a high degree of purity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) often serves as the initial clean-up and concentration step for crude amphibian skin secretions. This technique separates compounds based on their physical and chemical properties. In the context of peptide extraction, a C18-bonded silica (B1680970) sorbent is commonly used. The hydrophobic nature of the C18 stationary phase retains the peptides from the aqueous secretion, while salts and other hydrophilic impurities are washed away. The retained peptides are then eluted with a solvent of higher organic concentration, such as acetonitrile, often acidified with trifluoroacetic acid (TFA). nih.govresearchgate.net This initial fractionation simplifies the complex mixture, preparing it for further high-resolution purification steps.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size or molecular weight. nih.govbio-rad.com This technique is particularly useful for separating the larger peptide precursor from smaller mature peptides and other low molecular weight components in the secretion. nih.gov The sample is passed through a column packed with a porous gel matrix. bio-rad.com Larger molecules, like the Odorranain-A-RA1 precursor, are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, leading to a longer retention time. The choice of mobile phase is critical to minimize interactions between the peptides and the chromatography matrix, ensuring separation is primarily based on size. technosaurus.co.jphuji.ac.il

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the final purification of peptides, including precursors like Odorranain-A-RA1. nih.govharvardapparatus.com It offers high resolution and is capable of separating peptides that are structurally very similar. nih.gov The principle of RP-HPLC involves a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. youtube.comwaters.com

Peptides are loaded onto the column in a low organic solvent concentration and are eluted by a gradient of increasing organic solvent, typically acetonitrile. The elution order is primarily determined by the hydrophobicity of the peptides; more hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. novoprolabs.comnovoprolabs.com The high resolving power of RP-HPLC allows for the isolation of the Odorranain-A-RA1 precursor to a high degree of purity, suitable for subsequent structural analysis. mdpi.comnih.govmdpi.comresearchgate.net

Mass Spectrometry for Precursor Characterization

Once purified, mass spectrometry (MS) is the primary analytical technique used to characterize the this compound. nih.gov MS provides precise information about the molecular weight of the precursor and can be used to determine its amino acid sequence and identify any post-translational modifications. wikipedia.org

Peptide Mass Fingerprinting and De Novo Sequencing

Peptide Mass Fingerprinting (PMF) is a technique used to identify proteins by matching the experimentally determined masses of peptides produced by enzymatic digestion (e.g., with trypsin) to a database of known protein sequences. wikipedia.orgresearchgate.net While useful for identifying known proteins, for novel peptides like those often found in amphibian secretions, de novo sequencing is frequently required. nih.gov

De novo sequencing derives the peptide sequence directly from the tandem mass spectrometry (MS/MS) data without relying on a sequence database. In a tandem mass spectrometer, the purified precursor is fragmented, and the resulting fragment ions are analyzed. The mass differences between the fragment ions correspond to the masses of individual amino acid residues, allowing the sequence to be pieced together. This is a powerful tool for characterizing novel peptide precursors like Odorranain-A-RA1. mdpi.com

Identification of Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, and they play a crucial role in the structure and function of many peptides. nih.govwikipedia.orgresearchgate.net Mass spectrometry is a key tool for identifying and characterizing these modifications. nih.gov PTMs cause a characteristic mass shift in the peptide, which can be detected by MS. For instance, phosphorylation adds 80 Da, while acetylation adds 42 Da. wikipedia.org

Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the modification on the peptide chain. Common PTMs in amphibian peptides include C-terminal amidation, disulfide bond formation, and hydroxylation of proline residues. nih.govnih.govrgu.ac.uk Identifying these modifications is essential for a complete understanding of the structure and potential biological function of the this compound.

Table of Compounds

Compound Name
Acetonitrile
Trifluoroacetic acid (TFA)
Trypsin
Phosphate (B84403)
Acetyl
Proline

Interactive Data Table: Chromatographic Techniques for Odorranain-A-RA1 Precursor Investigation

TechniquePrinciple of SeparationStationary Phase ExampleMobile Phase Component ExamplePurpose in Workflow
Solid-Phase Extraction (SPE) PolarityC18-bonded silicaAcetonitrileInitial sample clean-up and concentration
Size-Exclusion Chromatography (SEC) Molecular SizePorous gel matrixBuffered aqueous solutionSeparation of precursor from smaller peptides
Reversed-Phase HPLC (RP-HPLC) HydrophobicityC8 or C18 alkyl chainsAcetonitrile with TFAFinal high-resolution purification

Recombinant Expression Systems for Precursor Production

Recombinant DNA technology provides a powerful means to produce complex peptides like the Odorranain-A-RA1 precursor. This involves introducing the genetic sequence encoding the precursor into a host organism, which then transcribes and translates the gene to produce the desired peptide. The choice of the expression system is critical and depends on factors such as the complexity of the peptide, the need for post-translational modifications (PTMs), and the desired yield.

Prokaryotic systems, with Escherichia coli (E. coli) being the most common host, are often the first choice for recombinant protein expression due to their rapid growth, high expression levels, and relatively simple genetic manipulation. However, the expression of antimicrobial peptides (AMPs) and their precursors in E. coli can be challenging. A primary issue is the potential toxicity of the expressed peptide to the host cell itself. Furthermore, prokaryotic systems lack the sophisticated machinery for many PTMs found in eukaryotes, and the expressed peptides can often misfold and accumulate as insoluble inclusion bodies. This necessitates additional downstream processing steps of denaturation and refolding, which can be complex and may not always yield a correctly folded, active peptide. While a common starting point for many recombinant proteins, these challenges often lead researchers to explore eukaryotic systems for functional AMP precursor production.

The methylotrophic yeast Pichia pastoris (now also known as Komagataella phaffii) is a widely used and highly effective eukaryotic expression system for producing heterologous proteins, including AMPs from amphibians. nih.govnih.govmdpi.com This system offers several advantages over prokaryotic hosts, making it particularly suitable for producing precursors like Odorranain-A-RA1. P. pastoris can perform complex PTMs and has a robust protein folding and secretory pathway, which often results in the secretion of correctly folded, soluble, and biologically active peptides directly into the culture medium. nih.govmdpi.com This simplifies the purification process significantly compared to the extraction from inclusion bodies.

The expression of other frog-derived AMPs, such as Odorranain-C1, has been successfully achieved in P. pastoris. nih.gov The general strategy involves integrating the gene of interest, often fused with a secretion signal like the Saccharomyces cerevisiae α-factor, into the P. pastoris genome. slu.se Protein expression is typically induced by the addition of methanol (B129727) to the culture medium. nih.gov Research has shown that optimizing factors like methanol concentration, pH of the medium, and induction time is crucial for maximizing yield. nih.gov The ability of P. pastoris to grow to high cell densities in relatively inexpensive media further enhances its suitability for scalable production. mdpi.com

Parameter Condition Rationale / Finding Source
Host System Pichia pastoris (e.g., GS115 strain)Eukaryotic system capable of secretion and post-translational modifications, reducing formation of inactive inclusion bodies. nih.govmdpi.com
Expression Vector pPICZαAContains the α-factor secretion signal for directing the expressed peptide out of the cell. nih.gov
Inducer Methanol (e.g., 1.0% v/v)Activates the AOX1 promoter, leading to high-level expression of the target gene. nih.gov
Optimal pH ~6.0Balances host cell growth rate with protein stability and protease activity in the medium. nih.gov
Induction Time 72-96 hoursRepresents the typical timeframe to reach peak biomass and protein accumulation in the supernatant. nih.gov
Purification Ni-NTA Affinity ChromatographyUsed for purifying peptides engineered with a 6x His-tag, a common and efficient method. nih.gov

This table presents typical conditions for expressing antimicrobial peptides in Pichia pastoris, based on findings from related peptide studies.

Chemical Synthesis Approaches for Precursor Research

Chemical synthesis provides an alternative to recombinant expression and is a cornerstone of peptide research. It offers unparalleled control over the peptide's structure, allowing for the incorporation of unnatural amino acids, specific labels, or modifications at precise locations. Synthetic peptides are widely used for initial activity screening, structural studies, and functional assays.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides. nih.govkennesaw.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov The key advantage of SPPS is that excess reagents and by-products are easily removed by simple filtration and washing, which drives the reactions to completion without significant manipulative losses. nih.gov

The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The full-length Odorranain-A-RA1 precursor can be produced synthetically using this method. novoprolabs.commol-scientific.com The synthesis cycle involves:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid.

Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its reaction with the newly freed N-terminus to form a peptide bond.

Washing: Rinsing the resin to remove all excess reagents and by-products.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and its side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic acid (TFA). kennesaw.edumol-scientific.comfrontiersin.org The crude peptide is then purified, most commonly by High-Performance Liquid Chromatography (HPLC). mol-scientific.com

Step Typical Reagents Purpose Source
Solid Support Rink Amide ResinAn insoluble polymer support to which the first amino acid is attached. kennesaw.edu
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)A temporary protecting group on the amino-terminus of each amino acid added. kennesaw.edu
Deprotection Piperidine in DMFA base used to remove the Fmoc group before the next coupling step. kennesaw.edu
Coupling/Activation DIC/Oxyma or PyAOP/DIPEAReagents that activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. kennesaw.edufrontiersin.org
Cleavage TFA, H₂O, TIPSA strong acid cocktail that cleaves the completed peptide from the resin and removes side-chain protecting groups. kennesaw.edufrontiersin.org

This table outlines the fundamental steps and common reagents used in Fmoc-based Solid-Phase Peptide Synthesis.

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. In this method, all reactions (coupling and deprotection) occur in a homogeneous solution. ekb.eg After each step, the intermediate peptide must be isolated and purified before proceeding to the next, which can be a time-consuming and labor-intensive process. mdpi.com

Despite the dominance of SPPS, solution-phase synthesis remains valuable, particularly for the large-scale industrial production of shorter peptides and for the synthesis of specific, highly modified fragments or building blocks that may be difficult to prepare on a solid support. mdpi.com It allows for the use of stoichiometric amounts of reagents and enables purification and characterization of each intermediate, providing greater control over the process. mdpi.com For Odorranain-A-RA1 precursor research, this method could be employed to create specific domains or fragments with unique modifications for use in structural or functional studies.

Biocatalytic synthesis represents an emerging and sustainable approach that uses isolated enzymes or whole-cell systems to catalyze chemical reactions. rug.nl In the context of peptide synthesis, enzymes like proteases can be used in reverse (kinetically controlled synthesis) to form peptide bonds under specific conditions. This methodology offers high stereospecificity and operates under mild, environmentally friendly conditions.

While the total synthesis of a long precursor like Odorranain-A-RA1 via biocatalysis is not yet standard, this approach is highly relevant for producing key building blocks or precursor-related structures. rug.nl For instance, enzymes can be used for the efficient and stereoselective synthesis of non-canonical amino acids or for the formation of specific amide bonds within a larger synthetic strategy. rug.nl This approach aligns with the principles of green chemistry and may advance the preparation of novel, pharmaceutically active peptide structures. rug.nl

Compound and Reagent Table

NameTypeUse in Context
This compoundPeptideThe central subject of investigation.
Odorranain-C1PeptideExample of a related peptide expressed in P. pastoris.
PRW4PeptideExample of an antimicrobial peptide expressed in P. pastoris.
Escherichia coliOrganismA common prokaryotic host for recombinant expression.
Pichia pastoris (Komagataella phaffii)OrganismA eukaryotic (yeast) host for recombinant expression.
Saccharomyces cerevisiaeOrganismSource of the α-factor secretion signal.
MethanolChemicalInducer for gene expression in P. pastoris.
6x His-tagPeptide TagAn amino acid tag used for affinity purification.
Ni-NTAChemical MatrixUsed in affinity chromatography to purify His-tagged proteins.
Fmoc (9-fluorenylmethyloxycarbonyl)Protecting GroupA protecting group for the N-terminus in SPPS.
Rink Amide ResinSolid SupportA polymer resin used as the solid phase in SPPS.
PiperidineChemicalA base used to remove the Fmoc protecting group.
N,N'-Diisopropylcarbodiimide (DIC)Coupling ReagentUsed to activate carboxyl groups for peptide bond formation.
Ethyl cyano(hydroxyimino)acetate (Oxyma)Coupling AdditiveUsed with DIC to improve coupling efficiency and reduce side reactions.
PyAOPCoupling ReagentA phosphonium-based reagent for amide bond formation.
N,N-Diisopropylethylamine (DIPEA)BaseAn organic base used in coupling reactions.
Trifluoroacetic acid (TFA)Strong AcidUsed to cleave the synthesized peptide from the resin support.
Triisopropylsilane (TIPS)ScavengerUsed during peptide cleavage to prevent side reactions.
Dimethylformamide (DMF)SolventA common solvent used in SPPS.

Microscopy Techniques for Cellular Localization and Processing Studies

Microscopy techniques are indispensable for elucidating the cellular and subcellular machinery involved in the synthesis, processing, and storage of the this compound within the skin of Odorrana species. These methods provide critical visual evidence to complement biochemical and molecular data, offering a more complete understanding of the peptide's journey from gene to secreted product.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique utilized to observe the ultrastructure of cells and their organelles at high resolution. In the study of the this compound, TEM is instrumental in identifying the specific subcellular compartments involved in its biosynthesis, maturation, and storage within the granular glands of amphibian skin.

Detailed research findings using TEM reveal the intricate process of peptide production. The synthesis of the precursor is initiated in the rough endoplasmic reticulum of glandular epithelial cells. Subsequently, the precursor is transported to the Golgi apparatus for further processing and packaging into secretory granules. These granules, containing the processed peptide, are then stored in the cytoplasm of the syncytial glandular cells before their release upon stimulation.

Immunoelectron microscopy, a specialized TEM technique employing gold-labeled antibodies specific to the Odorranain-A-RA1 precursor, would allow for its precise localization within these cellular structures. This would provide definitive evidence of the precursor's transit through the secretory pathway.

Cellular Component Observation via TEM Inferred Function in Odorranain-A-RA1 Precursor Processing
Rough Endoplasmic ReticulumPresence of ribosomes on the membrane surface.Site of initial synthesis of the prepropeptide.
Golgi ApparatusStacks of flattened cisternae.Post-translational modification, sorting, and packaging of the precursor.
Secretory GranulesElectron-dense vesicles of varying sizes.Storage of the mature or near-mature peptide prior to secretion.
Glandular LumenCentral cavity of the granular gland.Site of accumulation of secreted peptides.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides detailed three-dimensional images of the surface topography of biological samples. In the context of the this compound, SEM is employed to visualize the external morphology of the amphibian skin, with a particular focus on the granular glands responsible for peptide secretion.

SEM studies reveal the distribution and density of the granular gland pores on the skin surface of Odorrana frogs. These pores are the exit points for the secreted peptides, including Odorranain-A-RA1. High-magnification SEM can illustrate the microanatomy of these openings and the surrounding epithelial cells. By examining the skin before and after stimulation of secretion, SEM can provide insights into the physical process of peptide release.

Feature Observation via SEM Significance in Odorranain-A-RA1 Context
Skin SurfaceOverall topography of the dorsal and ventral skin.Provides context for the distribution of granular glands.
Gland PoresOpenings of the granular glands on the skin surface.Visualizes the exit channels for the secreted peptide.
Glandular AggregationsClusters of granular glands in specific skin regions.Indicates areas of high peptide concentration and potential specialized function.
Secreted MaterialEvidence of exudate around gland pores after stimulation.Provides visual confirmation of the release of glandular contents.

Comparative and Evolutionary Analysis of Odorranain a Ra1 Peptide Precursor

Homology and Sequence Conservation with Other Amphibian AMP Precursors

The structure and sequence of the Odorranain-A-RA1 precursor display both unique characteristics and shared features with other amphibian AMPs, highlighting its evolutionary relationships.

Comparison with Other Odorranain Subfamilies (e.g., Odorranain-NR, Odorranain-C1)

Within the broader Odorranain family, there is notable diversity. For instance, Odorranain-NR, identified in the diskless odorous frog (Odorrana grahami), shares some similarity with the nigrocin family but is classified as a novel family due to distinct structural features. nih.gov It possesses an unusual intramolecular disulfide-bridged hexapeptide segment, differing from the heptapeptide (B1575542) bridge common in nigrocins. nih.gov Furthermore, its C-terminal "-AKA" fragment is another distinguishing characteristic. nih.gov Molecular cloning has revealed multiple cDNA precursors for a single mature Odorranain-NR peptide, indicating a complex biosynthetic pathway. nih.gov In contrast, other Odorranain subfamilies, like Odorranain-C, have also been identified in Odorrana grahami. uniprot.org The existence of these subfamilies within the same genus underscores the rapid diversification of AMPs, likely driven by the need to combat a wide array of pathogens.

Relationships to Brevinin, Nigrocin, Esculentin, and Temporin Precursors

The evolutionary relationships of Odorranain precursors extend to other well-characterized amphibian AMP families. The prepro-peptide regions of AMPs are crucial for phylogenetic classification, as they reveal complex relationships between different peptide families. acs.org For example, the Temporin and Brevinin gene families are so closely related that they are considered to belong to the same gene family, with evidence of gene duplication and subsequent divergence. nih.gov

The precursors of these various AMP families typically share a tripartite structure: a highly conserved N-terminal signal peptide, a variable acidic pro-sequence, and the C-terminal mature peptide. nih.gov The signal peptide is essential for directing the precursor through the secretory pathway, and its conservation across different families suggests a common evolutionary origin for the secretory mechanism. uol.deresearchgate.net Conversely, the hypervariability of the mature peptide and the acidic pro-sequence reflects the intense selective pressure for functional diversification in response to different pathogens. nih.govuol.de

Phylogenetic Analysis of the Odorranain Precursor Gene Family

Phylogenetic studies of the Odorranain precursor gene family and other amphibian AMPs have provided significant insights into their evolutionary history, revealing patterns of conservation and divergence.

Evolutionary Divergence and Conservation Patterns

The evolution of amphibian AMPs is characterized by a high degree of inter- and intraspecific sequence divergence, a phenomenon linked to the ongoing "arms race" between the host's immune system and pathogens. acs.org Despite this variability, certain structural and functional characteristics are conserved. Phylogenetic analyses based on the full-length prepro-peptide sequences are essential for accurately classifying new AMPs and understanding the intricate relationships between different peptide families. acs.org

Studies on the broader Odorrana genus, using mitochondrial gene data, indicate that the genus is a monophyletic group with deep phylogenetic divergences that occurred in the middle Miocene. researchgate.net This long evolutionary history has provided ample time for the diversification of their AMP arsenal (B13267). The mechanisms driving this diversity include positive selection, hypermutation, and gene conversion. nih.gov

Identification of Conserved Motifs for Precursor Processing

A key conserved feature in the biosynthesis of most amphibian AMPs is the presence of specific cleavage sites that flank the mature peptide sequence within the precursor. nih.gov These sites are typically composed of basic amino acid residues, such as Lys-Arg, which are recognized by processing enzymes. uol.de

Furthermore, conserved motifs within the mature peptides themselves can play significant roles in their structure and function. For example, a conserved Gly-X-X-X-Pro-Ala-X-X-Gly motif has been identified in the hylin peptide family, where the proline residue induces a curve in the peptide's structure, facilitating its interaction with bacterial membranes. acs.org The independent appearance of such conserved motifs in different AMP families suggests convergent evolution, where similar structural solutions to functional challenges have arisen multiple times. acs.orgresearchgate.net

Evolutionary Origins and Diversification of Amphibian Peptide Precursors

The evolutionary journey of amphibian AMPs is a remarkable example of functional innovation. Evidence suggests that many of these defense peptides originated from duplicated genes that initially had other physiological roles. nih.gov

Gene Duplication and Neofunctionalization Events

The remarkable diversity of antimicrobial peptides (AMPs) found in the skin secretions of ranid frogs, including those from the Odorrana genus, is largely attributed to a history of repeated gene duplication events followed by the functional divergence of the resulting paralogous genes. This evolutionary mechanism has allowed for the generation of a vast arsenal of peptides with varied antimicrobial specificities and potencies, providing a robust defense against a wide array of pathogens. While direct studies on the gene duplication of the Odorranain-A-RA1 precursor are not extensively detailed in current literature, the evolutionary patterns observed in closely related peptides and other AMP families within the Odorrana genus offer significant insights into this process.

Research on the skin peptidome of various Odorrana species has revealed the coexistence of multiple, structurally related AMPs within a single frog. For instance, peptidomic analysis of Odorrana hosii identified peptides from the esculentin, brevinin, and nigrocin families, with multiple paralogous forms present. Similarly, extensive studies on Odorrana grahami have led to the characterization of numerous AMPs, including the cloning of three different cDNAs that encode for two distinct precursors of odorranain-NR, despite yielding only one mature peptide. researchgate.net This finding of multiple precursor-encoding genes for a single or similar mature peptides is strong evidence of recent gene duplication events.

The process of neofunctionalization, where one copy of a duplicated gene evolves a new function while the other retains the original function, is a key outcome of this genetic redundancy. In the context of AMPs, this can manifest as changes in the spectrum of antimicrobial activity or potency. For example, paralogous brevinin-1 (B586460) peptides from Odorrana hosii exhibit differential activity against Escherichia coli and Staphylococcus aureus, highlighting how subtle changes in the amino acid sequence, made possible by gene duplication, can lead to functional specialization. nih.gov It is highly probable that the gene encoding the Odorranain-A-RA1 precursor is part of a larger multigene family that has undergone similar cycles of duplication and divergence. This would allow for the evolution of peptides tailored to combat specific pathogens encountered by the frog in its environment.

The table below summarizes key findings from studies on Odorrana species that support the role of gene duplication and neofunctionalization in the evolution of their antimicrobial peptides.

Species Peptide Family Evidence of Gene Duplication/Neofunctionalization Reference
Odorrana grahamiOdorranain-NRThree different cDNAs encoding two distinct precursors for one mature peptide were cloned. researchgate.netnih.gov
Odorrana hosiiBrevinin-1Paralogous peptides show differential antimicrobial activity against various bacterial species. nih.gov
Odorrana lividaNigrocin-2 (B1578548)Presence of diverse nigrocin-2 homologues suggests a family of related genes. nih.gov
Odorrana schmackeriNigrocin-2Identification of multiple nigrocin-2 family peptides points to a history of gene duplication. nih.gov
Odorrana versabilisNigrocin-2Diverse nigrocin-2 homologues found, indicating a multigene family. nih.gov
Odorrana hejiangensisNigrocin-2Co-occurrence of multiple nigrocin-2 peptides supports gene duplication. nih.gov

Adaptive Evolution of Precursor Structures and Processing Pathways

The precursor of Odorranain-A-RA1, like other amphibian AMP precursors, possesses a characteristic tripartite structure that is central to its adaptive evolution. This structure consists of a highly conserved N-terminal signal peptide, followed by an acidic propeptide region, and culminates in the C-terminal hypervariable region that constitutes the mature antimicrobial peptide. nih.gov This modular design allows for the rapid evolution of the mature peptide while maintaining the essential functions of the signal and propeptide regions.

The signal peptide is responsible for directing the precursor to the secretory pathway, a function that is crucial for the eventual release of the mature AMP from the granular glands in the skin. The high degree of conservation in the signal peptide sequence across different AMP families, including those in ranid frogs, suggests a strong purifying selection to maintain this essential transport function. nih.gov

The acidic propeptide region is also generally conserved and is thought to play several roles. It may assist in the correct folding of the precursor, prevent the cytotoxic mature peptide from damaging the host's own cells during synthesis and storage, and potentially act as a recognition site for processing enzymes. The processing of the precursor to release the mature peptide typically occurs via cleavage at specific sites, often marked by pairs of basic amino acid residues like lysine-arginine, which are recognized by proprotein convertases.

The most striking feature of the adaptive evolution of these precursors is the hypervariability of the mature peptide region. This region is under strong positive or diversifying selection, leading to a high rate of non-synonymous mutations. This rapid evolution allows for the generation of a diverse array of mature peptides with different physicochemical properties, such as charge, hydrophobicity, and structure. These variations are directly linked to the antimicrobial efficacy and spectrum of activity of the peptides. For instance, changes in the cationicity and amphipathicity of the mature peptide can significantly impact its ability to interact with and disrupt microbial membranes. nih.gov

The table below outlines the distinct regions of a typical ranid AMP precursor and their respective evolutionary characteristics and functions.

Precursor Region General Characteristics Evolutionary Pressure Primary Function(s)
Signal PeptideHighly conserved N-terminal sequencePurifying selectionDirects precursor to the secretory pathway
Acidic PropeptideGenerally conserved, negatively chargedPurifying selectionChaperone-like activity, inhibition of mature peptide cytotoxicity, recognition for processing
Mature PeptideHypervariable C-terminal sequence, often cationic and amphipathicPositive/Diversifying selectionDirect antimicrobial activity, interaction with microbial membranes

Q & A

Q. What statistical frameworks are appropriate for meta-analyses of Odorranain-A-RA1’s efficacy data across disparate studies?

  • Methodological Answer : Use random-effects models to account for heterogeneity. Subgroup analyses (e.g., by bacterial genus or delivery method) and sensitivity testing (e.g., trim-and-fill) can address bias .

Methodological Frameworks for Research Design

  • For Experimental Replication : Follow the PICOT framework (Population: bacterial strains; Intervention: peptide concentration; Comparison: untreated controls; Outcome: MIC values; Time: 24-hour incubation) to standardize assays .
  • For Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting membrane permeabilization data arise, test lipid composition variations in bacterial models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.